molecular formula C9H14OS B064209 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha- CAS No. 168907-35-5

4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-

Cat. No. B064209
CAS RN: 168907-35-5
M. Wt: 170.27 g/mol
InChI Key: GIYBGQBCQMDHTL-ULHDWMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) has various biochemical and physiological effects. In medicinal chemistry, it has been shown to have antimicrobial and anticancer properties by inhibiting the growth of bacteria and cancer cells. In material science, it has been used as a building block for the synthesis of various organic materials with unique properties. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many future directions for 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) research. In medicinal chemistry, it could be further studied for its potential applications in treating other diseases. In material science, it could be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, it could be used as a chiral auxiliary for the synthesis of more complex compounds.
Conclusion:
In conclusion, 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is a versatile chemical compound that has potential applications in various fields. Its synthesis method is complex, but its versatility makes it an attractive compound for research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis method of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) involves the reaction of various chemicals under specific conditions. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis process requires expertise in organic chemistry.

Scientific Research Applications

4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antimicrobial and anticancer properties. In material science, it has been used as a building block for the synthesis of various organic materials. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

properties

CAS RN

168907-35-5

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane

InChI

InChI=1S/C9H14OS/c1-5-10-8-3-6-2-7(8)9(4-6)11-5/h5-9H,2-4H2,1H3/t5-,6+,7-,8+,9-/m0/s1

InChI Key

GIYBGQBCQMDHTL-ULHDWMFZSA-N

Isomeric SMILES

C[C@H]1O[C@@H]2C[C@H]3C[C@@H]2[C@H](C3)S1

SMILES

CC1OC2CC3CC2C(C3)S1

Canonical SMILES

CC1OC2CC3CC2C(C3)S1

synonyms

4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-)-(9CI)

Origin of Product

United States

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